4-Demethyl-6-O-methyldoxorubicin

Anthracycline cytotoxicity P388 leukemia Structure-activity relationship

4-Demethyl-6-O-methyldoxorubicin (CAS 97777-78-1) is a chromophore-modified anthracycline derivative of doxorubicin bearing a methoxy substituent at position 6 and lacking the methoxy group at position 4 of the anthraquinone ring system. Registered under MeSH Supplementary Concept C048356 and mapped to doxorubicin/analogs & derivatives, this compound has a molecular formula of C₂₇H₂₉NO₁₁ and a molecular weight of 543.52 g/mol.

Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
CAS No. 97777-78-1
Cat. No. B1195598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Demethyl-6-O-methyldoxorubicin
CAS97777-78-1
Synonyms4-demethyl-6-O-methyldoxorubicin
Molecular FormulaC27H29NO11
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C3=C(CCC2(C(=O)CO)O)C(=C4C(=C3OC)C(=O)C5=C(C4=O)C=CC=C5O)O)N)O
InChIInChI=1S/C27H29NO11/c1-10-21(32)13(28)8-16(38-10)39-26-18-12(6-7-27(26,36)15(31)9-29)23(34)19-20(25(18)37-2)24(35)17-11(22(19)33)4-3-5-14(17)30/h3-5,10,13,16,21,26,29-30,32,34,36H,6-9,28H2,1-2H3
InChIKeyLAJAGOZPADGZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Demethyl-6-O-methyldoxorubicin (CAS 97777-78-1): Chromophore-Modified Anthracycline Reference Standard for Structure-Activity Studies


4-Demethyl-6-O-methyldoxorubicin (CAS 97777-78-1) is a chromophore-modified anthracycline derivative of doxorubicin bearing a methoxy substituent at position 6 and lacking the methoxy group at position 4 of the anthraquinone ring system [1]. Registered under MeSH Supplementary Concept C048356 and mapped to doxorubicin/analogs & derivatives, this compound has a molecular formula of C₂₇H₂₉NO₁₁ and a molecular weight of 543.52 g/mol [2]. It was developed and characterized as part of a systematic structure-activity relationship program investigating how chromophore modifications alter DNA interaction, topoisomerase II poisoning, and antitumor potency relative to the parent compound doxorubicin [1][3]. Its primary value to the scientific community lies in its unique profile: it retains cytotoxic potency and antitumor activity comparable to doxorubicin despite a substantially reduced DNA binding affinity, making it a key tool compound for dissecting the relative contributions of DNA intercalation strength versus topoisomerase II-mediated DNA cleavage to anthracycline pharmacology [3][4].

Why 4-Demethyl-6-O-methyldoxorubicin Cannot Be Interchanged with Other Chromophore-Modified Anthracyclines: The 6-O-Methyl Paradox


Chromophore-modified anthracyclines with superficially similar substitution patterns exhibit profoundly divergent biological activities that preclude generic interchange. The 6-O-methyl substituent alone does not dictate activity; rather, its effect is contingent on the broader chromophore context. When placed on the daunorubicin scaffold (as 6-O-methyldaunorubicin), the modification abolishes antitumor activity entirely (IC₅₀ = 43.3 μM in P388 cells, approximately 42-fold less potent than doxorubicin) [1]. In striking contrast, 4-demethyl-6-O-methyldoxorubicin—which combines 6-O-methylation with 4-demethylation on the doxorubicin scaffold—retains full cytotoxic potency (IC₅₀ equivalent to doxorubicin at ~1.03 μM) and in vivo antitumor efficacy [2]. Furthermore, while 4-demethoxydaunorubicin (idarubicin) achieves enhanced potency through reduced DNA binding with heightened topoisomerase II poisoning, 4-demethyl-6-O-methyldoxorubicin achieves an alternative profile: retained potency via altered DNA cleavage persistence at high concentrations rather than increased cleavage intensity at low concentrations [1]. These divergent structure-activity relationships mean that procurement decisions cannot rely on class-level assumptions; each analog must be evaluated on its own quantitative merit for the intended experimental application.

4-Demethyl-6-O-methyldoxorubicin: Quantitative Comparator Evidence for Scientific Selection


Cytotoxic Potency Retention: Equivalent to Doxorubicin with 42-Fold Superiority Over 6-O-Methyldaunorubicin in P388 Leukemia Cells

In a direct head-to-head comparison using P388 murine leukemia cells exposed to drug for 1 hour, 4-demethyl-6-O-methyldoxorubicin exhibited cytotoxicity equivalent to the parent compound doxorubicin (IC₅₀ of approximately 1.03 μM for both), whereas the closely related 6-O-methyldaunorubicin—which bears the same 6-O-methyl modification but on a daunorubicin scaffold—was essentially inactive with an IC₅₀ of 43.3 μM [1]. This 42-fold potency differential between two 6-O-methylated analogs demonstrates that the 4-demethylation on the doxorubicin scaffold rescues the activity otherwise lost by 6-O-methylation on the daunorubicin scaffold. Additionally, 4-demethyl-6-O-methyldoxorubicin matched the potency of 4'-epi-doxorubicin (epirubicin, IC₅₀ = 0.86 μM, rel. value 1.2) while being approximately 8.6-fold less potent than 4-demethoxydaunorubicin (idarubicin, IC₅₀ = 0.12 μM) [1].

Anthracycline cytotoxicity P388 leukemia Structure-activity relationship Chromophore modification

DNA Binding Affinity Reduction: 4.5-Fold Weaker DNA Intercalation than Doxorubicin with Full Cytotoxic Potency Retained

Quantitative DNA binding studies reveal that 4-demethyl-6-O-methyldoxorubicin exhibits an apparent binding affinity constant (Kapp) of approximately 0.93 × 10⁶ M⁻¹ for calf thymus DNA, representing a roughly 4.5-fold reduction compared to doxorubicin (Kapp = 4.2 × 10⁶ M⁻¹) measured under identical conditions (0.01 M Tris-HCl, pH 7.0, 0.1 M NaCl, 20°C) [1]. The number of binding sites (n) was similar among all studied derivatives (range 0.15–0.2) [1]. Independent theoretical and experimental investigations confirmed that the 6-O-methyl substituent exerts a deleterious steric effect on DNA intercalation, with computational modeling using the SIBFA procedure on model double-stranded hexanucleotides reproducing the reduced experimental binding affinity [2]. Critically, despite this significant reduction in DNA binding, the compound retains full cytotoxic potency—an observation that decouples DNA binding strength from cytotoxicity in the anthracycline series and provides a unique experimental tool for probing this relationship [1][3].

DNA intercalation Anthracycline-DNA binding Binding affinity constant Chromophore modification

Topoisomerase II-Mediated DNA Cleavage: Absence of High-Concentration Suppression Confers Superior Cleavage Activity Over Doxorubicin

In a systematic in vitro comparison of topoisomerase II-mediated double-strand DNA cleavage in SV40 DNA, 4-demethyl-6-O-methyldoxorubicin demonstrated a critical mechanistic divergence from doxorubicin. At low drug concentrations (0.2–2 μM), the compound was as active as doxorubicin in stimulating topoisomerase II-mediated DNA cleavage. However, at higher concentrations (≥5 μM), 4-demethyl-6-O-methyldoxorubicin continued to induce DNA cleavage without evidence of suppression, whereas doxorubicin exhibited the characteristic bell-shaped dose-response curve with marked suppression of cleavage at concentrations above 5–10 μM [1]. Quantitatively, at 1 μM drug concentration, the relative DNA cleavage activity (measured by densitometric scanning of the major cleavage site V in SV40 DNA) was similar between the two compounds; at higher concentrations where doxorubicin suppression occurs, 4-demethyl-6-O-methyldoxorubicin maintained or exceeded its maximal cleavage activity [1]. Among the tested analogs, the rank order of topoisomerase II-mediated DNA cleavage induction was: 4-demethoxydaunorubicin >> daunorubicin > doxorubicin = 4'-epi-doxorubicin = 4-demethyl-6-O-methyldoxorubicin > 11-deoxydaunorubicin > doxorubicin β-anomer > 6-O-methyldaunorubicin [1].

Topoisomerase II poisoning DNA cleavage SV40 DNA Bell-shaped dose-response

Cellular DNA Strand Break Efficiency: Most Efficient Derivative When Normalized to Intracellular Drug Content in P388 Leukemia Cells

In a comparative study measuring single-strand DNA breaks by alkaline filter elution in cultured P388 leukemia cells, 4-demethyl-6-O-methyldoxorubicin was identified as the most efficient derivative among all chromophore-modified anthracyclines tested, producing DNA strand breaks in a lower range of cellular drug content than any other analog including doxorubicin [1]. While several 'potent' derivatives showed increased cellular drug accumulation compared to doxorubicin, this increased accumulation did not account for the marked differences in DNA-damaging ability. 4-demethyl-6-O-methyldoxorubicin uniquely achieved the highest DNA break efficiency despite not having the highest cellular accumulation—indicating superior intrinsic DNA-damaging potency per molecule accumulated within the cell [1]. The study included comparisons with 11-deoxydaunorubicin, 4-demethoxydaunorubicin, and 4-demethoxy-11-deoxy-4''-epi-daunorubicin, establishing that the 4-demethyl-6-O-methyl modification pattern confers a distinct advantage in DNA damage efficiency that is not simply a function of increased drug uptake [1].

DNA single-strand breaks Alkaline elution Cellular drug accumulation Chromophore-modified anthracyclines

In Vivo Antitumor Activity Retention and Structural Selectivity: 6-O-Methylation on Doxorubicin vs. Daunorubicin Scaffolds

4-Demethyl-6-O-methyldoxorubicin was tested across a range of experimental murine tumor systems and provided antitumor effects comparable to the parent compound doxorubicin [1]. This outcome stands in sharp contrast to the inactive 6-O-methyl derivative of daunorubicin, which lost all antitumor activity following the analogous chromophore modification [1]. The differential outcome is attributed to the combined effect of 6-O-methylation (which introduces a bulky methoxy group that sterically hinders DNA intercalation) and 4-demethylation on the doxorubicin scaffold, which compensates through altered chromophore electronics and/or hydrogen-bonding patterns [1][2]. Detailed DNA-interaction studies confirmed that 4-demethyl-6-O-methyldoxorubicin retains the ability to bind DNA by the intercalation mechanism, although with appreciably reduced affinity [1]. The retention of antitumor efficacy despite reduced DNA binding aligns with the broader structure-activity correlation that DNA binding is necessary but not sufficient for anthracycline antitumor activity, and that topoisomerase II interactions are the more proximal determinant of efficacy [1][2].

In vivo antitumor activity Murine tumor models Daunorubicin scaffold comparison 6-O-methyl selectivity

Evidence Limitations: Gaps in Selectivity, Cardiac Safety, and Pharmacokinetic Data Relative to Clinical Anthracyclines

A critical evidence gap must be acknowledged: no direct comparative data were identified for 4-demethyl-6-O-methyldoxorubicin versus doxorubicin or other anthracyclines in the following dimensions relevant to procurement decisions: (i) cardiac toxicity—no in vitro cardiomyocyte assays, in vivo echocardiographic assessments, or clinical cardiotoxicity data; (ii) selectivity profiling—no broad-panel kinase, receptor, or cytotoxicity selectivity data (the CTD Base lists 'No gene interactions curated' for this compound [1]); (iii) pharmacokinetics—no plasma stability, protein binding, metabolic stability, or in vivo PK parameters; (iv) multidrug resistance profile—no direct comparison of P-glycoprotein substrate status or resistance indices versus doxorubicin; and (v) formulation or solubility data sufficient for procurement specification. The compound is not a clinical-stage candidate and has been used exclusively as a research tool for structure-activity relationship studies [2][3]. These evidence gaps mean that selection of this compound should be restricted to the mechanistic applications for which quantitative evidence exists (DNA binding, topoisomerase II poisoning, and cytotoxicity SAR), and it should not be selected on the basis of unverified assumptions about improved safety, selectivity, or pharmacokinetic behavior relative to clinical anthracyclines.

Data gap analysis Cardiotoxicity Pharmacokinetics Selectivity profiling

Validated Application Scenarios for 4-Demethyl-6-O-methyldoxorubicin Based on Quantitative Comparator Evidence


Mechanistic Dissection of DNA Binding Affinity vs. Topoisomerase II Poisoning Contributions to Anthracycline Cytotoxicity

4-Demethyl-6-O-methyldoxorubicin is uniquely suited as a tool compound for experiments designed to decouple DNA intercalation strength from topoisomerase II-mediated cytotoxicity. With a 4.5-fold reduction in DNA binding affinity (Kapp ≈ 0.93 × 10⁶ M⁻¹ vs. 4.2 × 10⁶ M⁻¹ for doxorubicin) yet fully retained cytotoxic potency (IC₅₀ ≈ 1.03 μM equivalent to doxorubicin) [1], this compound provides an internal control that DNA binding affinity per se is not the rate-limiting determinant of anthracycline cytotoxicity. Researchers studying the relative contributions of intercalation vs. topoisomerase II poisoning can use this compound alongside doxorubicin (high binding) and 6-O-methyldaunorubicin (very low binding, inactive) to construct a three-point binding-affinity gradient with divergent activity outcomes [1][2].

Topoisomerase II Poisoning Studies Requiring Absence of High-Concentration Self-Suppression

For in vitro topoisomerase II cleavage assays where dose-response linearity is critical, 4-demethyl-6-O-methyldoxorubicin offers a decisive advantage over doxorubicin: it does not exhibit the bell-shaped suppression of DNA cleavage at high concentrations (≥5 μM) that complicates interpretation of doxorubicin dose-response curves [1]. This property makes it a cleaner probe for studying the relationship between drug concentration and cleavage site intensity across a wider dynamic range, and for investigating sequence-selective topoisomerase II poisoning without the confounding factor of drug self-inhibition at super-saturating concentrations [1].

Intracellular Drug Accumulation-Independent DNA Damage Studies in Multidrug-Resistant Cell Models

4-Demethyl-6-O-methyldoxorubicin was identified as the most efficient chromophore-modified anthracycline at producing DNA strand breaks normalized to cellular drug content [1]. This property is valuable for experiments in multidrug-resistant (MDR) cell lines where P-glycoprotein or MRP1-mediated drug efflux reduces intracellular accumulation of standard anthracyclines and confounds the interpretation of dose-response data. By using a compound with high intrinsic DNA-damaging efficiency per molecule accumulated, researchers can more clearly attribute differences between sensitive and resistant cells to target-level mechanisms rather than to pharmacokinetic differences in drug uptake [1]. Note that direct MDR cross-resistance data for this compound are not available, and this application assumes that reduced dependence on accumulation may partially mitigate efflux-mediated resistance based on the efficiency finding.

Structure-Activity Relationship Reference Standard for Chromophore-Modified Anthracycline Libraries

As one of the few anthracycline analogs for which quantitative data exist across three distinct molecular endpoints—DNA binding affinity (Kapp), topoisomerase II-mediated DNA cleavage intensity, and cellular cytotoxicity (IC₅₀)—all measured under standardized conditions in the same laboratory [1], 4-demethyl-6-O-methyldoxorubicin serves as a well-characterized reference standard for calibrating newly synthesized chromophore-modified anthracycline libraries. Its intermediate profile (not the most potent nor the weakest binder; not the strongest nor the weakest topoisomerase II poison) makes it an ideal midpoint calibrator for ranking novel analogs across multiple potency dimensions [1][2].

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